7-Ethoxycoumarin

Vue d'ensemble

Description

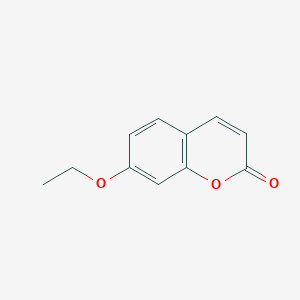

7-Ethoxycoumarin (7-EC) is a synthetic coumarin derivative widely employed as a probe substrate to study cytochrome P450 (CYP) enzyme activities, particularly those involved in phase I metabolism. Its structure features an ethoxy group at the 7-position of the coumarin backbone, which undergoes O-deethylation to form 7-hydroxycoumarin (7-HC), a reaction catalyzed by multiple CYP isoforms, including CYP1A2, 2B6, 2E1, and 3A4 . This metabolic pathway, coupled with subsequent phase II conjugations (glucuronidation, sulfation), makes 7-EC a versatile tool for assessing hepatic and extrahepatic metabolic stability, enzyme induction, and species-specific biotransformation patterns .

The compound’s utility extends to fluorometric assays due to the inherent fluorescence of 7-HC, enabling sensitive detection of enzymatic activity in microsomal preparations and tissue slices .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 7-Ethoxycoumarin can be synthesized through the ethylation of 7-hydroxycoumarin. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a suitable solvent like acetone. The reaction is carried out under reflux conditions to facilitate the ethylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Ethoxycoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 7-hydroxycoumarin.

O-deethylation: This is a common reaction catalyzed by cytochrome P450 enzymes, resulting in the formation of 7-hydroxycoumarin.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

O-deethylation: This reaction is typically carried out in the presence of cytochrome P450 enzymes in a suitable buffer solution.

Major Products:

7-Hydroxycoumarin: This is the primary product formed from the O-deethylation of this compound.

Applications De Recherche Scientifique

Drug Metabolism Studies

7-Ethoxycoumarin is primarily employed to evaluate the metabolic activity of various cytochrome P450 enzymes. This compound undergoes O-deethylation, resulting in the formation of 7-hydroxycoumarin, which can be quantitatively measured using spectrofluorometric techniques. This method allows researchers to monitor the activity of multiple cytochrome P450 enzymes in both hepatic and extrahepatic tissues.

- Key Findings :

In Vitro Toxicology Assessments

The compound has been utilized in various in vitro studies to assess the potential toxic effects of chemicals and their metabolites. For instance, this compound has been used to investigate species differences in metabolism among human, monkey, dog, and rat hepatocytes.

- Case Study :

Development of Liver Models

Recent research has focused on using this compound within three-dimensional liver models to better predict metabolic clearance rates. These models allow for more accurate simulations of human liver function compared to traditional two-dimensional cultures.

- Research Insights :

Prodrug Development

In ocular pharmacology, this compound has been investigated as a marker for oxidative metabolism in ocular tissues. This application is particularly relevant for developing prodrugs that can be activated by specific enzymes present in the eye.

- Application Example :

Analytical Method Development

The analysis of this compound has led to the development of robust analytical methods for detecting its presence in biological matrices. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been optimized for sensitive detection.

- Methodological Advancements :

Summary Table of Applications

| Application Area | Description | Key Findings/Methods |

|---|---|---|

| Drug Metabolism Studies | Assessment of cytochrome P450 enzyme activity using O-deethylation measurement | Spectrofluorometric quantification |

| In Vitro Toxicology | Comparative metabolism studies across species using hepatocytes | Identification of reactive metabolites |

| Liver Model Development | Use in three-dimensional liver cultures to predict metabolic clearance | Enhanced stability and reproducibility |

| Prodrug Development | Investigation into ocular metabolism for targeted drug delivery | Enzymatic activation potential in ocular tissues |

| Analytical Method Development | Development of sensitive LC-MS/MS methods for biological sample analysis | Low limits of detection and high specificity |

Mécanisme D'action

The primary mechanism of action of 7-ethoxycoumarin involves its metabolism by cytochrome P450 enzymes. The compound undergoes O-deethylation to form 7-hydroxycoumarin, which can be further metabolized or excreted. This process is crucial for studying the catalytic activity of various P450 enzymes and understanding their role in drug metabolism .

Comparaison Avec Des Composés Similaires

Comparison with Similar Coumarin Derivatives

Physicochemical Properties

Key physicochemical parameters influence the absorption, distribution, and metabolic fate of coumarin derivatives. As shown in Table 1, 7-EC exhibits moderate lipophilicity (logP = 0.778), positioning it between hydrophilic compounds like caffeine (logP = -0.07) and more lipophilic analogs such as resorcinol (logP = 2.3). This balance facilitates membrane permeability while retaining sufficient solubility for in vitro assays .

Table 1. Physicochemical Properties of 7-Ethoxycoumarin and Related Compounds

| Compound | CAS Number | Molecular Weight | logP | Water Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 31005-02-4 | 190.2 | 0.778 | Moderate* |

| Caffeine | 58-08-2 | 194.2 | -0.07 | 17.5 |

| Resorcinol | 108-46-3 | 110.1 | 2.3 | 504 |

| 7-Hydroxycoumarin | 93-35-6 | 162.1 | 1.2 | High (fluorometric assays) |

Metabolic Pathways and Enzyme Specificity

Phase I Metabolism

7-EC is primarily metabolized via O-deethylation to 7-HC, a reaction benchmarked for assessing CYP1A2 and 2E1 activities . In contrast, structurally related coumarins exhibit divergent metabolic profiles:

- Coumarin : Metabolized to 7-HC via 3,4-epoxidation, a pathway linked to hepatotoxicity in some species (e.g., rats) but absent in humans .

- 7-Methoxycoumarin : Undergoes O-demethylation by CYP2A6, demonstrating isoform specificity distinct from 7-EC’s broader CYP interactions .

- Fluorinated Derivatives (e.g., 7-Ethoxy-4-trifluoromethylcoumarin) : Altered electronic properties may enhance metabolic stability or shift enzyme specificity, though detailed comparisons are lacking in the provided evidence .

Phase II Metabolism

7-HC undergoes extensive glucuronidation and sulfation across species, with humans and monkeys exhibiting higher conjugation capacity than rodents .

Species Differences in Metabolism

Species-specific variations in 7-EC metabolism highlight its utility in translational research:

- Mouse and Monkey : Rapid O-deethylation and conjugation, yielding higher 7-HC levels than humans or rats .

- Human : Efficient coupling of phase I and II metabolism, minimizing free 7-HC accumulation .

- Rat : Predominant oxidative pathways (e.g., epoxidation) generate reactive intermediates absent in primates .

Table 2. Species-Specific Metabolic Profiles of this compound

| Species | Primary Phase I Pathway | Phase II Efficiency | Key Metabolites |

|---|---|---|---|

| Human | O-deethylation | High (glucuronide) | 7-HC-glucuronide, sulfates |

| Monkey | O-deethylation | Moderate | 7-HC-sulfate |

| Rat | Epoxidation | Low | Glutathione conjugates (M20) |

| Mouse | O-deethylation | High | 7-HC-glucuronide |

Activité Biologique

7-Ethoxycoumarin, a member of the coumarin family, is a compound extensively studied for its biological activities and metabolic properties. This article synthesizes research findings regarding its biological activity, focusing on its metabolism, enzyme interactions, and potential therapeutic applications.

Overview of this compound

This compound is primarily known for its use as a substrate in cytochrome P450 (CYP) enzyme studies. It is metabolized through various pathways, yielding significant metabolites that can be indicative of enzymatic activity in different biological systems. The compound has been utilized in pharmacokinetic studies and as a probe for assessing metabolic stability.

Metabolic Pathways

The metabolism of this compound involves several key pathways:

- O-deethylation : This is the primary metabolic route, leading to the formation of 7-hydroxycoumarin.

- Glucuronidation and Sulfation : Following O-deethylation, further conjugation occurs through glucuronidation and sulfation.

- Oxidative Reactions : Additional pathways include oxidative ring-opening and glutathionation, which yield various metabolites.

Table 1: Metabolic Pathways of this compound

| Pathway | Description |

|---|---|

| O-deethylation | Conversion to 7-hydroxycoumarin |

| Glucuronidation | Conjugation with glucuronic acid |

| Sulfation | Conjugation with sulfate |

| Oxidative ring-opening | Formation of reactive metabolites |

| Glutathionation | Conjugation with glutathione |

Species-Specific Metabolism

Research indicates significant species differences in the metabolism of this compound. A study involving human, monkey, dog, and rat hepatocytes demonstrated varied metabolic profiles across these species. For instance, human hepatocytes showed a dominant presence of O-deethylated metabolites, while other species exhibited different metabolic efficiencies and pathways .

Enzyme Interactions

This compound serves as a prototypic substrate for multiple CYP enzymes, particularly CYP1A2, CYP2A6, CYP2B6, CYP2D6, CYP2E1, and CYP2C9. Its metabolism can be monitored using spectrofluorometric methods to assess enzyme activity in hepatic and extrahepatic tissues .

Table 2: Cytochrome P450 Enzymes Involved in this compound Metabolism

| Enzyme | Activity Level | Role in Metabolism |

|---|---|---|

| CYP1A2 | High | Major pathway for O-deethylation |

| CYP2A6 | Moderate | Contributes to glucuronidation |

| CYP2B6 | Low | Minor role in metabolism |

| CYP2D6 | Variable | Involved in minor pathways |

| CYP2E1 | Low | Contributes to oxidative reactions |

Biological Activities

Beyond its metabolic significance, this compound has been investigated for various biological activities:

- Antioxidant Properties : Coumarins are known for their antioxidant capabilities, which may extend to this compound.

- Antimicrobial Activity : Some studies suggest potential antimicrobial effects against certain pathogens.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties relevant to therapeutic applications.

Case Studies

- Enzyme Activity Monitoring : A study utilized this compound to assess P450 enzyme activity across different tissues. The findings indicated that this compound could effectively monitor enzymatic activity in both hepatic and extrahepatic systems .

- Metabolic Stability Assessment : Research demonstrated that this compound is a reliable probe for evaluating metabolic stability in drug development processes. Its predictable metabolic pathways allow researchers to infer the stability of new drug candidates .

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying 7-ethoxycoumarin metabolism in vitro?

- Methodological Answer : Cryopreserved hepatocytes from humans, monkeys, dogs, and rats are widely used to study species-specific metabolism. Incubate this compound with hepatocytes for 2 hours, followed by metabolite detection via high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach identifies phase I (e.g., O-deethylation, oxidative ring-opening) and phase II (e.g., glucuronidation, sulfation) metabolites .

Q. How is this compound O-deethylase activity measured in cytochrome P450 (CYP) enzyme studies?

- Methodological Answer : Use a spectrofluorometric assay:

Incubate this compound with microsomes or recombinant CYP enzymes.

Acidify the mixture to stabilize the enzymatic product, 7-hydroxycoumarin.

Extract the product via a double-extraction procedure.

Quantify fluorescence at excitation/emission wavelengths of 370/450 nm.

This method is validated for hepatic and extrahepatic tissues and applicable to CYP1, CYP2, and CYP3 families .

Q. What analytical techniques are essential for characterizing this compound metabolites?

- Methodological Answer : Combine LC-MS/MS with collision-induced dissociation (CID) to fragment metabolites. Compare fragment ions with the parent compound to elucidate structures. For example, oxidative ring-opening metabolites (e.g., M22) can be confirmed by identifying carboxylic acid derivatives. ChemDraw or similar software aids in exact mass calculations and structural predictions .

Advanced Research Questions

Q. How do species differences in this compound metabolism impact translational research?

- Methodological Answer : Human hepatocytes predominantly form M3 (O-deethylation + glucuronidation), while rats produce M17 (cysteination conjugates). To address translational gaps:

- Compare metabolite profiles across species using hierarchical clustering.

- Prioritize metabolites with high mass spectrometric responses (e.g., M1, M14, M27 in humans).

- Cross-validate findings with in silico models of CYP enzyme homology (e.g., protein homology modeling for rats vs. humans) .

Q. What strategies resolve contradictions in reported metabolite abundances across studies?

- Methodological Answer : Discrepancies often arise from ionization efficiency differences or analytical settings. Mitigate these by:

- Normalizing peak areas to internal standards (e.g., deuterated analogs).

- Using consistent LC gradients (e.g., 0.1% formic acid in acetonitrile/water over 24 minutes) .

- Reporting "detected/not detected" for metabolites with low ionization in negative ion mode .

Q. How can oxidative ring-opening metabolites of this compound be conclusively identified?

- Methodological Answer : Oxidative ring-opening generates reactive intermediates (e.g., epoxides), which form glutathione (GSH) conjugates. To confirm:

Incubate this compound with hepatocytes ± GSH depletion agents.

Monitor GSH adducts (e.g., M20) via neutral loss scanning (m/z -129 for GSH).

Validate using synthetic standards or NMR for structural certainty .

Q. What are the limitations of using this compound as a CYP probe substrate?

- Methodological Answer : While this compound broadly detects CYP1-3 activity, it lacks isoform specificity. To improve selectivity:

Propriétés

IUPAC Name |

7-ethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFAQMGORKPVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184983 | |

| Record name | 7-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 7-Ethoxycoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31005-02-4 | |

| Record name | 7-Ethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8K66XCQ6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.